4-Hydroxy-1,2,5-trimethyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
4-Hydroxy-1,2,5-trimethyl-1H-pyrazol-3(2H)-one is an organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1,2,5-trimethyl-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of 3-methyl-2-pyrazolin-5-one with methylating agents in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1,2,5-trimethyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: It may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions could yield alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield 4-oxo-1,2,5-trimethyl-1H-pyrazol-3(2H)-one, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May exhibit biological activity, making it a candidate for drug development.
Medicine: Potential use in pharmaceuticals due to its biological properties.
Industry: Could be used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1,2,5-trimethyl-1H-pyrazol-3(2H)-one would involve its interaction with specific molecular targets. This could include enzyme inhibition, receptor binding, or interaction with nucleic acids. The exact pathways would depend on its specific biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-1-methyl-2-phenyl-1H-pyrazol-3(2H)-one: Known for its anti-inflammatory properties.
4-Hydroxy-1,2-dimethyl-5-phenyl-1H-pyrazol-3(2H)-one: Used in the synthesis of various pharmaceuticals.
Uniqueness
4-Hydroxy-1,2,5-trimethyl-1H-pyrazol-3(2H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrazolones.
Properties
CAS No. |
398469-32-4 |
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Molecular Formula |
C6H10N2O2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
4-hydroxy-1,2,5-trimethylpyrazol-3-one |
InChI |
InChI=1S/C6H10N2O2/c1-4-5(9)6(10)8(3)7(4)2/h9H,1-3H3 |
InChI Key |
BSEFJECYJVUCIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C)O |
Origin of Product |
United States |
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